molecular formula C14H14N4OS2 B4170570 2-(methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B4170570
M. Wt: 318.4 g/mol
InChI Key: VFTFJXCHCZRMJW-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound featuring a fused triazoloquinazolinone scaffold with a methylsulfanyl group at position 2 and a thiophen-2-yl substituent at position 9. This structure confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery. Its synthesis typically involves multi-component reactions under solvent-free or catalyzed conditions, as seen in related triazoloquinazolinone derivatives .

Properties

IUPAC Name

2-methylsulfanyl-9-thiophen-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS2/c1-20-14-16-13-15-8-4-2-5-9(19)11(8)12(18(13)17-14)10-6-3-7-21-10/h3,6-7,12H,2,4-5H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTFJXCHCZRMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with thiosemicarbazide to form the intermediate triazole, which is then cyclized with 2-thiophenecarboxaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Several studies have indicated that derivatives of quinazoline and triazole compounds exhibit significant antimicrobial properties. The incorporation of the methylsulfanyl and thiophene groups may enhance these effects by increasing lipophilicity and promoting membrane penetration.
    • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties :
    • Research suggests that quinazoline derivatives can act as kinase inhibitors, which are crucial in cancer therapy due to their role in cell proliferation and survival.
    • Case Study : A recent investigation into triazole-containing compounds revealed their potential to inhibit tumor growth in xenograft models of breast cancer.
  • Neurological Applications :
    • Compounds with similar structures have been explored for their neuroprotective effects. The triazole ring is known to interact with neurotransmitter systems.
    • Case Study : A study found that certain quinazoline derivatives improved cognitive function in animal models of Alzheimer’s disease by modulating cholinergic activity.

Agrochemical Applications

  • Herbicidal Properties :
    • The unique chemical structure of this compound suggests potential herbicidal applications. Compounds with thiophene and quinazoline moieties have shown efficacy against various weed species.
    • Case Study : Research conducted by agricultural chemists indicated that similar compounds demonstrated selective herbicidal activity without harming crop plants.

Material Science Applications

  • Organic Electronics :
    • The electronic properties of thiophene-based compounds make them suitable for applications in organic semiconductors and photovoltaic devices.
    • Case Study : Investigations into thiophene-containing polymers have shown promise in enhancing the efficiency of organic solar cells.

Data Table: Summary of Applications

Application AreaPotential BenefitsRelevant Studies
PharmaceuticalsAntimicrobial, anticancer, neuroprotectiveJournal of Medicinal Chemistry; Recent Cancer Research
AgrochemicalsHerbicidal activity against weedsAgricultural Chemistry Journal
Material ScienceUse in organic electronics and photovoltaic devicesAdvanced Materials Research

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in kinase signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs differ in substituent types and positions, impacting their properties. Key examples include:

Compound Name Position 2 Substituent Position 9 Substituent Molecular Formula Molecular Weight logP Reference ID
Target Compound Methylsulfanyl Thiophen-2-yl C₁₇H₁₅N₄OS₂ 373.46 ~4.8* -
2-[(3-Chlorobenzyl)sulfanyl]-9-(thiophen-2-yl)-... 3-Chlorobenzylsulfanyl Thiophen-2-yl C₂₀H₁₇ClN₄OS₂ 428.96 4.90
9-Phenyl-6-(thiophen-2-yl)-... - Phenyl (position 6: thienyl) C₁₉H₁₆N₄OS 372.43 ~4.5*
9-(4-Hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one - 4-Hydroxyphenyl C₁₆H₁₅N₃O₂ 307.32 ~2.8*
6,6-Dimethyl-9-phenyl-... - Phenyl C₁₈H₁₈N₄O 318.37 ~3.5*

Notes:

  • The methylsulfanyl group at position 2 enhances lipophilicity (logP ~4.8) compared to hydroxyl-substituted analogs (logP ~2.8) .
  • Thiophen-2-yl at position 9 may improve π-π stacking interactions in biological targets compared to phenyl or bromophenyl groups .

Physicochemical Properties

  • logP : ~4.8 (estimated), indicating moderate lipophilicity, favorable for membrane permeability.
  • Solubility (logSw) : Estimated -4.9 for the 3-chlorobenzylsulfanyl analog, suggesting poor aqueous solubility .
  • Hydrogen Bonding: Five acceptors and one donor, contributing to moderate polar surface area (~50 Ų), balancing permeability and solubility .

Pharmacological Profiles

  • 9-(4-Hydroxyphenyl)-...
  • Thiophene-substituted analogs : Enhanced binding to aromatic residues in enzyme active sites due to sulfur’s electronic effects .
  • Methylsulfanyl group : May modulate cytochrome P450 interactions, affecting metabolic stability .

Biological Activity

The compound 2-(methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one , identified by its PubChem CID 3238670, is a member of the quinazoline family known for its diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C21H20N4OS2
  • Molecular Weight : 408.5 g/mol
  • IUPAC Name : 2-[(2-methylphenyl)methylsulfanyl]-9-thiophen-2-yl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures to quinazolines exhibit significant anti-inflammatory properties. For instance, a study demonstrated that derivatives of quinazoline effectively inhibited paw edema in carrageenan-induced inflammation models. The compound 2e was noted for its high anti-inflammatory activity (AA = 53.41%), significantly reducing pro-inflammatory cytokines such as TNF-α and PGE-2 .

2. Antibacterial Activity

Quinazoline derivatives have been extensively studied for their antibacterial properties. A recent investigation highlighted that certain synthesized quinazoline analogs displayed remarkable activity against Gram-positive bacteria including drug-resistant strains like MRSA and S. pneumoniae. Compounds demonstrated MIC values ranging from 1-16 µg/mL against these pathogens . The structure-activity relationship (SAR) suggested that modifications at specific positions on the quinazoline ring enhanced antibacterial efficacy.

3. Antimicrobial Properties

In addition to antibacterial effects, compounds similar to our target have shown potential as antifungal agents. The inhibition of fungal growth has been linked to the presence of specific functional groups that interact with microbial enzymes .

Case Studies

Case Study 1: Anti-inflammatory Effects
A study conducted on various quinazoline derivatives revealed that compounds with a methylsulfanyl group exhibited enhanced anti-inflammatory activities compared to their non-substituted counterparts. The evaluation involved in vivo models where the compounds were administered prior to inducing inflammation .

Case Study 2: Antibacterial Efficacy
In another study focusing on the antibacterial potential of quinazoline derivatives against resistant bacterial strains, compound modifications were systematically analyzed. The results indicated that specific substitutions improved binding affinity to bacterial dihydrofolate reductase (DHFR), leading to higher antibacterial activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Notes
Compound 2eAnti-inflammatory-Significant reduction in TNF-α and PGE-2
Compound IXAntibacterial1-16Effective against MRSA and S. pneumoniae
Compound XAntifungal-Inhibited growth of various fungal strains

Q & A

Q. What are the established synthetic routes for 2-(methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols starting from precursors like 1H-1,2,4-triazol-5-amine and functionalized cyclohexanecarboxylates. A common method includes:

  • Condensation reactions under reflux with acetic acid to form the triazole-quinazoline core .
  • Substituent introduction via nucleophilic substitution or coupling reactions (e.g., thiophen-2-yl and methylsulfanyl groups) .
    Yield optimization (70–90%) depends on solvent choice (polar aprotic solvents like DMF), temperature control (80–120°C), and catalyst use (e.g., p-toluenesulfonic acid) .

Q. How is the compound characterized structurally, and what spectroscopic markers are critical for validation?

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.5–3.0 ppm (tetrahydroquinazoline CH2 groups), δ 6.8–7.5 ppm (thiophen-2-yl aromatic protons) .
    • ¹³C NMR : Signals at ~170 ppm (quinazolinone carbonyl), 120–140 ppm (aromatic carbons) .
  • IR spectroscopy : Bands at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z ~380–400) validate the molecular formula .

Q. What preliminary biological activities are reported for structurally analogous triazoloquinazolinones?

Analogous compounds exhibit:

  • Antimicrobial activity : MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans .
  • Enzyme inhibition : IC50 values of 10–50 nM against kinases (e.g., EGFR) due to triazole-quinazoline interactions with ATP-binding pockets .
  • Anticancer potential : Apoptosis induction in HeLa cells via caspase-3 activation .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final cyclization step?

  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield (up to 97%) by enhancing cyclization efficiency .
  • Catalyst screening : Lewis acids (e.g., ZnCl2) or ionic liquids (e.g., [BMIM]BF4) stabilize transition states in ring-closing steps .
  • Solvent optimization : Switching from DMF to acetonitrile reduces side reactions (e.g., oxidation of thiophen-2-yl groups) .

Q. How do structural modifications (e.g., methylsulfanyl vs. ethylsulfanyl) impact biological activity?

  • Methylsulfanyl groups : Enhance lipophilicity (logP ~2.5) and membrane permeability, improving antimicrobial potency .
  • Thiophen-2-yl vs. phenyl substituents : Thiophen-2-yl increases π-π stacking with bacterial DNA gyrase, reducing MIC values by 50% .
  • Data contradiction : Ethylsulfanyl analogs show higher solubility but lower thermal stability (decomposition at 150°C vs. 180°C for methylsulfanyl) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Dynamic NMR studies : Assess rotational barriers in tetrahydroquinazoline rings causing peak splitting .
  • X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., chair vs. boat conformations) .
  • DFT calculations : Predict chemical shifts and coupling constants to validate experimental NMR assignments .

Q. How can molecular docking guide the design of derivatives targeting specific enzymes?

  • Target selection : Prioritize enzymes with accessible binding pockets (e.g., fungal CYP51 or bacterial dihydrofolate reductase) .
  • Docking protocols : Use AutoDock Vina with parameters: grid size 25 ų, exhaustiveness 20. Key interactions include:
    • Hydrogen bonds between triazole N-atoms and catalytic residues (e.g., Asp93 in CYP51) .
    • Hydrophobic contacts with methylsulfanyl and thiophen-2-yl groups .
  • Validation : Compare docking scores (ΔG ~-9 kcal/mol) with experimental IC50 values .

Q. What in vitro assays are recommended for evaluating the compound’s pharmacokinetic properties?

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid .
  • Metabolic stability : Incubation with liver microsomes (human/rat) and LC-MS analysis of parent compound depletion .
  • CYP inhibition : Fluorogenic assays for CYP3A4/2D6 to assess drug-drug interaction risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Reactant of Route 2
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2-(methylsulfanyl)-9-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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